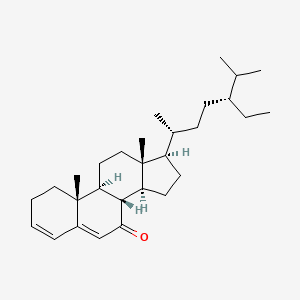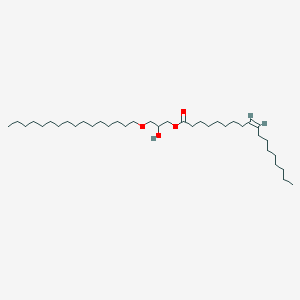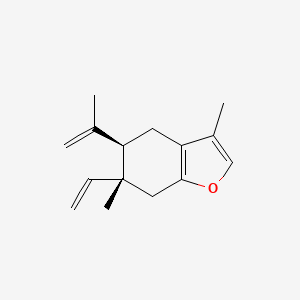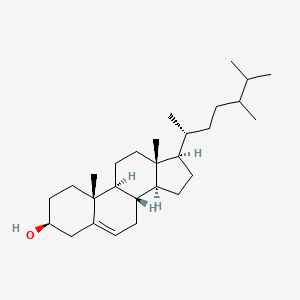
methyl (R)-3-hydroxypalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (R)-3-hydroxypalmitate is a methyl 3-hydroxypalmitate. It derives from a (R)-3-hydroxypalmitic acid. It is an enantiomer of a methyl (S)-3-hydroxypalmitate.
Aplicaciones Científicas De Investigación
1. Lipid Production by Yeast
Methyl (R)-3-hydroxypalmitate, as a form of 3-D-hydroxypalmitic acid, was identified as an extracellular lipid produced by the yeast NRRL Y-6954. This discovery highlights its role in the lipid metabolism of microorganisms (Vesonder, Wickerham, & Rohwedder, 1968).
2. Quorum Sensing in Plant Pathogens
Methyl 3-hydroxypalmitate is crucial in quorum sensing, a mechanism used by bacteria to coordinate their behavior based on population density. In Ralstonia solanacearum, a plant pathogen, it is identified as a quorum sensing signal, regulating the production of virulence factors and secondary metabolites (Kai et al., 2015).
3. Antagonistic Properties in Medicinal Chemistry
Methyl (R)-3-hydroxypalmitate derivatives exhibit potential as antiandrogens, demonstrating the compound's relevance in the development of pharmaceuticals (Tucker, Crook, & Chesterson, 1988).
4. Role in DNA Methylation Analysis
The methyl esters of hydroxy fatty acids, like methyl (R)-3-hydroxypalmitate, are relevant in the analysis of DNA methylation profiles, as demonstrated by the development of analytical tools like the methylKit (Akalin et al., 2012).
5. Impact on Bacterial Virulence
Ralstonia solanacearum species complex, producing either methyl 3-hydroxypalmitate or methyl 3-hydroxymyristate, uses these compounds as quorum sensing signals. This process influences the production of virulence factors in plant pathogens (Ujita et al., 2019).
6. Application in Hydrophobic Interactions
In a study on O-methylcellulose, methyl (R)-3-hydroxypalmitate's derivatives played a role in understanding the hydrophobic interactions critical for gelation in aqueous solutions (Sekiguchi, Sawatari, & Kondo, 2003).
7. Enzymatic Research and Pharmaceutical Applications
Methyl (R)-3-hydroxypalmitate's derivatives are used in enzymatic synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals, as seen in the synthesis of (R)-methyl 3-hydroxyalkanoate (Nakahata et al., 1982).
8. Biotechnological Applications in Soil Metagenomics
Soil metagenome-derived enzymes capable of hydrolyzing 3-hydroxypalmitic acid methyl ester (3-OH PAME) were studied for their potential in suppressing extracellular polysaccharide production in Ralstonia solanacearum, illustrating the biotechnological applications of these enzymes (Lee et al., 2018).
Propiedades
Número CAS |
20404-35-7 |
|---|---|
Nombre del producto |
methyl (R)-3-hydroxypalmitate |
Fórmula molecular |
C17H34O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
methyl (3R)-3-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m1/s1 |
Clave InChI |
YBTWUESFQWFDMR-MRXNPFEDSA-N |
SMILES isomérico |
CCCCCCCCCCCCC[C@H](CC(=O)OC)O |
SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)O |
SMILES canónico |
CCCCCCCCCCCCCC(CC(=O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one](/img/structure/B1252259.png)
![(1R,4Z,7R,17R)-4-Ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1252260.png)

![10,13-dimethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1252262.png)

![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)
![(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1252270.png)






